molecular formula C11H8N2O B1267195 Phenyl(pyrimidin-4-yl)methanone CAS No. 68027-80-5

Phenyl(pyrimidin-4-yl)methanone

Cat. No. B1267195
CAS RN: 68027-80-5
M. Wt: 184.19 g/mol
InChI Key: VJPPUSSPWUGUEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenyl(pyrimidin-4-yl)methanone and related compounds typically involves multi-step chemical reactions, combining specific precursors under controlled conditions. For example, a study detailed the synthesis of similar compounds through a three-component condensation, highlighting solvent-free conditions and the absence of a catalyst as significant to the reaction's efficiency and sustainability (Gein et al., 2020).

Molecular Structure Analysis

The molecular structure of Phenyl(pyrimidin-4-yl)methanone derivatives has been extensively studied using techniques such as X-ray diffraction. These analyses reveal that the pyrimidine ring often displays slight non-planarity, with various substituent groups influencing the overall molecular conformation and stability through weak intermolecular interactions (Akkurt et al., 2003).

Chemical Reactions and Properties

Phenyl(pyrimidin-4-yl)methanone derivatives participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. These reactions can be influenced by the nature of substituents on the phenyl and pyrimidine rings, leading to variations in reactivity and the formation of diverse products (Chaudhari, 2012).

Physical Properties Analysis

The physical properties of Phenyl(pyrimidin-4-yl)methanone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application in various fields (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of Phenyl(pyrimidin-4-yl)methanone, including its reactivity with different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are foundational for its applications in synthesis and pharmaceutical development. Studies often focus on its interactions and the potential for creating novel compounds with desirable activities (Sivakumar et al., 2021).

Scientific Research Applications

Crystal Structural Analysis

The crystal structure of a compound similar to Phenyl(pyrimidin-4-yl)methanone, specifically (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was analyzed using single-crystal X-ray diffraction. This study provided insights into the molecular configuration, revealing a slightly nonplanar pyrimidine ring and weak intermolecular C–H...O interactions (Akkurt et al., 2003).

Synthesis of Derivatives

Phenyl(pyrimidin-4-yl)methanones have been synthesized through various methods. For instance, (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones were produced via a three-component condensation process (Gein et al., 2020). Another study synthesized a structurally similar compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Antimicrobial and Antimycobacterial Activities

Compounds related to Phenyl(pyrimidin-4-yl)methanone have demonstrated antimicrobial and antimycobacterial properties. For example, a study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and their benzimidazole counterparts reported significant antimicrobial activity, with some derivatives showing effectiveness comparable to standard drugs (Narasimhan et al., 2011). Another research synthesized derivatives of 1,3,5-trisubstituted pyrazolines, exhibiting high antimicrobial activity, especially those with methoxy groups (Kumar et al., 2012).

Novel Applications in HIV-1 Inhibition

A series of (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones was developed as potent non-nucleoside reverse transcriptase inhibitors against HIV-1. The study emphasized the importance of conformational rigidity and fluoro substituents in enhancing anti-HIV-1 activity (Šimon et al., 2016).

Optical Properties and NLO Applications

The pyrimidine ring's presence in various derivatives makes them significant for nonlinear optics (NLO) fields. A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed their potential applications in NLO due to their electronic and linear properties (Hussain et al., 2020).

Safety And Hazards

Phenyl(pyrimidin-4-yl)methanone is intended for research use only and is not intended for diagnostic or therapeutic use . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

phenyl(pyrimidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPUSSPWUGUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218214
Record name Methanone, phenyl-4-pyrimidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyrimidin-4-yl)methanone

CAS RN

68027-80-5
Record name Methanone, phenyl-4-pyrimidinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, phenyl-4-pyrimidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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